molecular formula C17H16F2N4OS B13363892 N-(2,6-Difluorophenyl)-N-formyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

N-(2,6-Difluorophenyl)-N-formyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No.: B13363892
M. Wt: 362.4 g/mol
InChI Key: RBAQBOKZFAPXSO-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-N-formyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a carbothioamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)-N-formyl-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative and the piperazine intermediate.

    Attachment of the 2,6-Difluorophenyl Group: The 2,6-difluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and the piperazine-pyridine intermediate.

    Formylation and Carbothioamide Formation: The final steps involve formylation of the amine group and subsequent conversion to the carbothioamide using reagents like formic acid and thiocarbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)-N-formyl-4-(pyridin-2-yl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Halogenated reagents, strong bases or acids, and solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(2,6-Difluorophenyl)-N-formyl-4-(pyridin-2-yl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-N-formyl-4-(pyridin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Difluorophenyl)-N-formyl-4-(pyridin-2-yl)piperazine-1-carbothioamide
  • This compound derivatives
  • Other piperazine-based compounds with similar structural features

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a versatile intermediate or final product in different contexts.

Properties

Molecular Formula

C17H16F2N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)formamide

InChI

InChI=1S/C17H16F2N4OS/c18-13-4-3-5-14(19)16(13)23(12-24)17(25)22-10-8-21(9-11-22)15-6-1-2-7-20-15/h1-7,12H,8-11H2

InChI Key

RBAQBOKZFAPXSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)N(C=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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